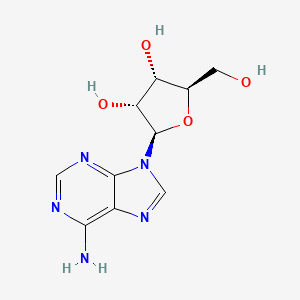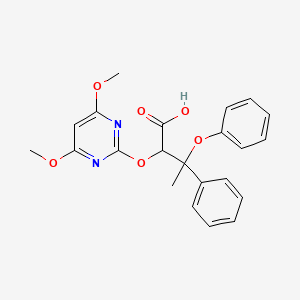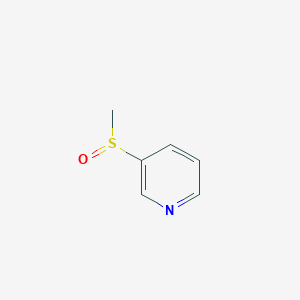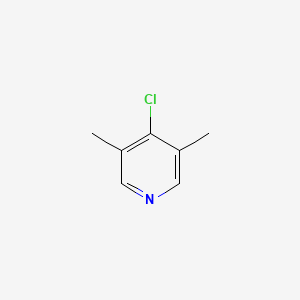![molecular formula C₂₃H₂₉NO₃ B1146367 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol CAS No. 955365-79-4](/img/new.no-structure.jpg)
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is a chemical compound with the molecular formula C23H29NO3 and a molecular weight of 367.48 g/mol. This compound is used as a reactant in the synthesis of O-desmethylvenlafaxine succinate, a pharmaceutical compound.
Preparation Methods
The synthesis of 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol involves several steps. One common synthetic route starts with the protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile using benzyl bromide, catalyzed by potassium carbonate . The resulting intermediate undergoes nucleophilic addition to cyclohexanone, promoted by sodium hydroxide and a homogeneous catalyst such as tetrabutylammonium bromide . The final steps involve reduction, dimethylation, and formation of the succinic acid salt .
Chemical Reactions Analysis
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is primarily used in the synthesis of O-desmethylvenlafaxine succinate, which is an active pharmaceutical ingredient used in the treatment of depression. Additionally, it serves as a building block in organic synthesis and is used in proteomics research .
Mechanism of Action
The mechanism of action of 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is related to its role as an intermediate in the synthesis of O-desmethylvenlafaxine succinate. This compound interacts with molecular targets and pathways involved in neurotransmitter regulation, particularly serotonin and norepinephrine reuptake inhibition.
Comparison with Similar Compounds
Similar compounds to 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol include:
- 2-(4-(Benzyloxy)phenyl)-2-(1-hydroxycyclohexyl)-N,N-dimethylacetamide
- α-(1-Hydroxycyclohexyl)-N,N-dimethyl-4-(phenylmethoxy)benzeneacetamide
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
955365-79-4 |
|---|---|
Molecular Formula |
C₂₃H₂₉NO₃ |
Molecular Weight |
367.48 |
Synonyms |
2-(4-(Benzyloxy)phenyl)-2-(1-hydroxycyclohexyl)-N,N-dimethylacetamide; α-(1-Hydroxycyclohexyl)-N,N-dimethyl-4-(phenylmethoxy)benzeneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)






